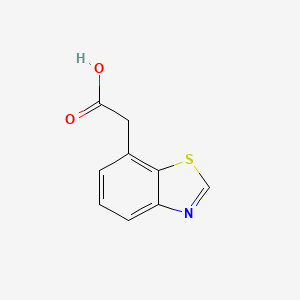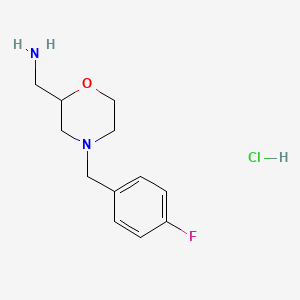
LOE 908 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels .
Molecular Structure Analysis
The molecular formula of LOE 908 hydrochloride is C41H49ClN2O9 . Its molecular weight is 749.29 g/mol . The structure of LOE 908 hydrochloride includes a 3,4-dihydroisoquinoline ring, a phenyl group, and two 2,3,4-trimethoxyphenyl groups .Chemical Reactions Analysis
LOE 908 hydrochloride blocks cation conductance in a concentration-dependent manner with an IC50 of 560 nM, and blocks dihydropyridine-sensitive Ba2+ current through voltage-dependent Ca2+ channels with an IC50 of 28 μM in voltage-clamped A7r5 cells .科学的研究の応用
Neuroprotection and Neuromotor Function
LOE 908 hydrochloride has been evaluated for its potential in attenuating acute neuromotor dysfunction following traumatic brain injury (TBI) in rats. It acts as a broad-spectrum inhibitor of voltage-operated cation channels and store-operated cation channels (SOCs), which are implicated in the pathological increase of intracellular Ca2+ concentrations after TBI. Administration of LOE 908 hydrochloride showed significant improvement in neuromotor function post-injury, although it did not mitigate cognitive impairment or cortical tissue loss. This suggests that cation channel blockers like LOE 908 may offer therapeutic benefits in treating neurological motor dysfunction when used in the acute post-traumatic period J. Cheney et al., 2000.
Cerebral Ischemia
Another study on LOE 908 hydrochloride examined its efficacy in reducing infarct volume and improving neurological outcomes in a rat model of focal cerebral ischemia. The compound's broad-spectrum inhibition of several cation channels significantly mitigated acute ischemic lesion development and cerebral infarct size, without observable adverse effects. This indicates that blocking distinct cation channels with LOE 908 can be beneficial in focal ischemia models, highlighting its potential therapeutic application in ischemic stroke T. Tatlisumak et al., 2000.
Pharmacokinetics and Drug Development
The pharmacokinetics of Pinokalant, the salt form of the active entity LOE 908 BS, was studied in rats, providing insights into the drug's rapid elimination, extensive tissue distribution, and high protein binding. These characteristics are relevant to understanding the compound's behavior in biological systems and its potential application in conditions like stroke and traumatic brain injury A. Leusch et al., 2001.
Poloxamine 908 Hydrogels for Pharmaceutical Applications
While not directly related to LOE 908 hydrochloride, research on Poloxamine 908 (P908) hydrogels showcases the diverse applications of related compounds in pharmaceutical development. P908 hydrogels demonstrated potential as thermosensitive systems for various applications, emphasizing the broader scope of research in utilizing hydrophilic copolymers for drug delivery systems Elena Giuliano et al., 2021.
作用機序
Target of Action
LOE 908 hydrochloride is a broad-spectrum cation channel blocker . It inhibits several cation channels, including store-operated calcium channels (SOCs), voltage-operated calcium channels (VOCs), non-selective cation channels (NSCCs), AMPA, NMDA, Na+ and K+ channels . These channels play crucial roles in various physiological processes, including neuronal signaling and muscle contraction.
Mode of Action
LOE 908 hydrochloride interacts with its targets by blocking the cation channels. This blocking action inhibits the flow of cations, such as calcium ions, through these channels . The inhibition of these channels disrupts the normal flow of ions across the cell membrane, affecting the electrical potential of the cells and thus influencing cellular functions .
Biochemical Pathways
The primary biochemical pathway affected by LOE 908 hydrochloride is the calcium signaling pathway. By blocking the cation channels, LOE 908 hydrochloride inhibits the influx of calcium ions into the cell . This action disrupts the normal functioning of the calcium signaling pathway, which plays a crucial role in various cellular processes, including muscle contraction, neuronal signaling, and cell growth .
Result of Action
The primary result of LOE 908 hydrochloride’s action is neuroprotection . By blocking cation channels, it reduces the influx of calcium ions into neurons, which can prevent neuronal damage caused by calcium overload . It has been shown to reduce cortical infarct size and improve neurological outcome following middle cerebral artery occlusion .
Safety and Hazards
LOE 908 hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
特性
IUPAC Name |
2-(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-2-phenyl-N,N-bis[2-(2,3,4-trimethoxyphenyl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N2O9.ClH/c1-45-31-16-14-27(37(49-5)39(31)51-7)19-22-43(23-20-28-15-17-32(46-2)40(52-8)38(28)50-6)41(44)35(26-12-10-9-11-13-26)36-30-25-34(48-4)33(47-3)24-29(30)18-21-42-36;/h9-17,24-25,35H,18-23H2,1-8H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKSNBMNKLDHNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCN(CCC2=C(C(=C(C=C2)OC)OC)OC)C(=O)C(C3=CC=CC=C3)C4=NCCC5=CC(=C(C=C54)OC)OC)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H49ClN2O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046305 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
749.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
143482-60-4 |
Source


|
| Record name | Pinokalant hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

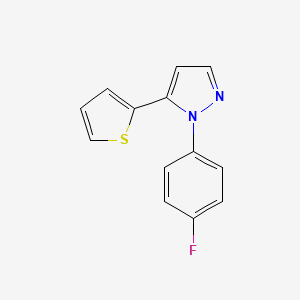
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

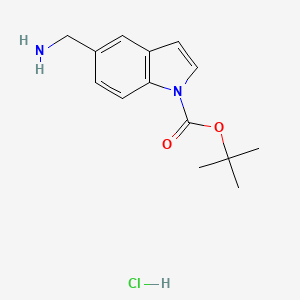

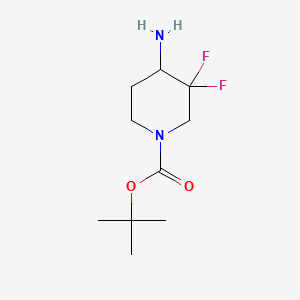
![4,6-dichloro-1-methyl-1H-Pyrazolo[3,4-b]pyridine](/img/structure/B580565.png)

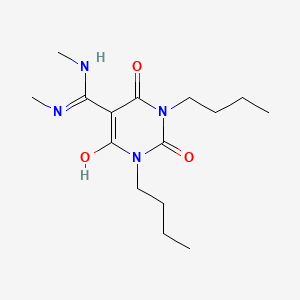

![7-Amino-5-(4-methoxybenzyl)-5H-dibenzo[b,d]azepin-6(7H)-one hydrochloride](/img/structure/B580579.png)
